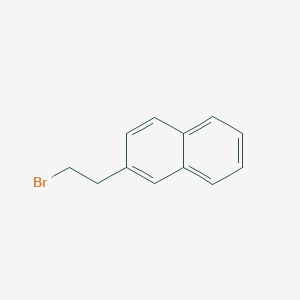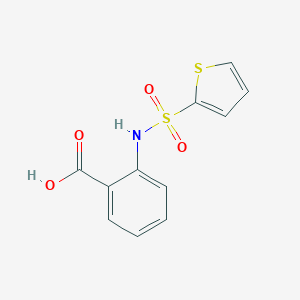
7-Chloro-5-nitro-1,3-benzothiazole
Descripción general
Descripción
7-Chloro-5-nitro-1,3-benzothiazole (CNBT) is a heterocyclic compound that has been extensively studied for its potential applications in various fields. CNBT has a unique structure that makes it an attractive candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-nitro-1,3-benzothiazole is not fully understood, but it is believed to be related to its ability to interact with biomolecules such as DNA and proteins. 7-Chloro-5-nitro-1,3-benzothiazole has been shown to bind to DNA and induce strand breaks, which may contribute to its antimicrobial and anticancer properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
7-Chloro-5-nitro-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells, while also exhibiting antimicrobial activity against various bacterial and fungal strains. In addition, 7-Chloro-5-nitro-1,3-benzothiazole has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Chloro-5-nitro-1,3-benzothiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a unique structure that makes it an attractive candidate for use in various applications. However, there are also limitations to its use. 7-Chloro-5-nitro-1,3-benzothiazole is sensitive to light and air, which can affect its stability and reactivity. In addition, it has a relatively short half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-Chloro-5-nitro-1,3-benzothiazole. One area of interest is the development of new synthetic methods for 7-Chloro-5-nitro-1,3-benzothiazole that can improve yield and purity. Another area of interest is the development of new applications for 7-Chloro-5-nitro-1,3-benzothiazole, such as in the development of new drugs or as a biosensor for the detection of biomolecules. Finally, further research is needed to fully understand the mechanism of action of 7-Chloro-5-nitro-1,3-benzothiazole and its potential therapeutic effects.
Aplicaciones Científicas De Investigación
7-Chloro-5-nitro-1,3-benzothiazole has been widely used in scientific research due to its unique structure and properties. It has been used as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been used as a precursor for the synthesis of various organic compounds, such as benzothiazole-based dyes and pharmaceuticals. In addition, 7-Chloro-5-nitro-1,3-benzothiazole has been shown to have antimicrobial and anticancer properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
196205-25-1 |
|---|---|
Nombre del producto |
7-Chloro-5-nitro-1,3-benzothiazole |
Fórmula molecular |
C7H3ClN2O2S |
Peso molecular |
214.63 g/mol |
Nombre IUPAC |
7-chloro-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-1-4(10(11)12)2-6-7(5)13-3-9-6/h1-3H |
Clave InChI |
MJNSFEWLDPVGSP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1N=CS2)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C2=C1N=CS2)Cl)[N+](=O)[O-] |
Sinónimos |
Benzothiazole, 7-chloro-5-nitro- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
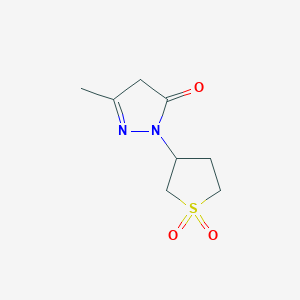

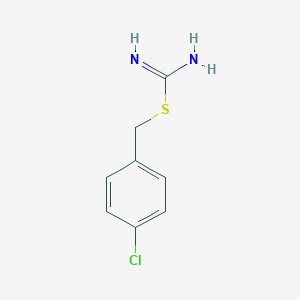
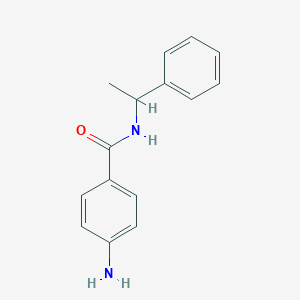
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)

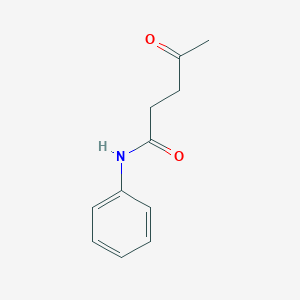
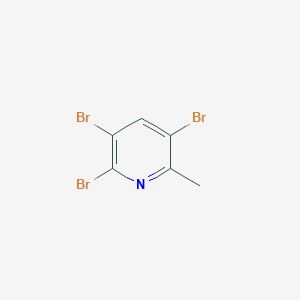
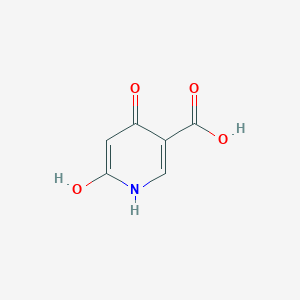
![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)
